Welcome to the BenchChem Online Store!
molecular formula C8H9BrN2O2 B8342452 4-Nitroisoindoline hydrobromide

4-Nitroisoindoline hydrobromide

Cat. No. B8342452
M. Wt: 245.07 g/mol
InChI Key: LUWCTPVIBBIGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05026856

Procedure details

2.36 g of 2-ethoxycarbonyl-4-nitroisoindoline was added to 70 ml of 25% hydrobromic acid in acetic acid. The mixture was stirred for 20 hours at 100° C., concentrated under reduced pressure, and recrystallized from ethanol to give 2.11 g of 4-nitroisoindoline hydrobromide.
Name
2-ethoxycarbonyl-4-nitroisoindoline
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[N+:15]([O-:17])=[O:16])[CH2:7]1)=O)C.[BrH:18]>C(O)(=O)C>[BrH:18].[N+:15]([C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[CH2:14][NH:6][CH2:7]2)([O-:17])=[O:16] |f:3.4|

Inputs

Step One
Name
2-ethoxycarbonyl-4-nitroisoindoline
Quantity
2.36 g
Type
reactant
Smiles
C(C)OC(=O)N1CC2=CC=CC(=C2C1)[N+](=O)[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Br.[N+](=O)([O-])C1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.